molecular formula C12H21ClN2O3 B6665620 Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride

Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B6665620
M. Wt: 276.76 g/mol
InChI Key: MBTBFCGRBTWCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s hydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2-carbonyl chloride, which is then reacted with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride is utilized in several fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding due to its structural similarity to natural substrates.

    Medicine: Potential use in drug development for its bioactive properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site, preventing substrate access. The piperidine and pyrrolidine rings facilitate binding through hydrophobic interactions and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate
  • Pyrrolidine-2-carboxylate derivatives
  • Piperidine-4-carboxylate derivatives

Uniqueness

Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride stands out due to its dual ring structure, which provides a unique combination of steric and electronic properties. This makes it particularly effective in binding to diverse biological targets, offering potential advantages in drug design and synthesis.

Properties

IUPAC Name

methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.ClH/c1-17-12(16)9-4-7-14(8-5-9)11(15)10-3-2-6-13-10;/h9-10,13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTBFCGRBTWCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.